![molecular formula C21H18N2O2S B611927 ZCZ011 CAS No. 1998197-39-9](/img/structure/B611927.png)
ZCZ011
描述
ZCZ011 is a compound belonging to the 2-phenylindole class of compounds. It is recognized as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1R). This compound has shown potential in various therapeutic applications, particularly in neurodegenerative diseases and neuropathic pain .
生化分析
Biochemical Properties
ZCZ011 plays a crucial role in biochemical reactions by modulating the activity of the cannabinoid receptor type 1 (CB1). It enhances the binding of orthosteric agonists such as CP55,940 and anandamide (AEA) to the CB1 receptor, thereby potentiating their effects . This compound also increases β-arrestin recruitment and ERK phosphorylation in hCB1 cells . These interactions highlight the compound’s ability to modulate CB1 receptor signaling pathways, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In mouse brain membranes, it enhances AEA-stimulated GTPγS binding, indicating its role in modulating G-protein signaling . Chronic treatment with this compound has been shown to improve motor coordination and recognition memory in female mice, suggesting its potential benefits in neurodegenerative diseases . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating CB1 receptor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to an allosteric site on the CB1 receptor, specifically the TM2-TM3-TM4 surface . This binding promotes TM2 rearrangement, which is critical for the propagation of allosteric signals and receptor activation . By facilitating TM2 rearrangement, this compound increases the population of receptors that adopt an active conformation, thereby enhancing CB1 receptor signaling . This mechanism of action underscores the compound’s potential as a positive allosteric modulator for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. Chronic treatment with this compound for 14 days did not alter body mass, locomotor activity, or anxiety-like behavior in mice . It did show differential effects on antinociception, motor coordination, and memory, particularly in female mice . These findings suggest that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving opioid-dependent mice, this compound attenuated naloxone-precipitated withdrawal signs, including diarrhea and weight loss . Additionally, this compound exhibited antinociceptive effects in rodent models of neuropathic and inflammatory pain . These effects were observed at doses that did not produce cannabimimetic side effects, highlighting the compound’s therapeutic potential at varying dosages .
Metabolic Pathways
This compound is involved in metabolic pathways related to cannabinoid receptor signaling. It potentiates the binding of orthosteric agonists to the CB1 receptor and enhances AEA-stimulated GTPγS binding . These interactions suggest that this compound influences metabolic flux and metabolite levels by modulating CB1 receptor activity. The compound’s ability to enhance endocannabinoid signaling further underscores its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with CB1 receptors. The compound is brain-penetrant, allowing it to effectively modulate CB1 receptor activity in the central nervous system . This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target receptors and exerts its modulatory effects .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the CB1 receptor on the TM2-TM3-TM4 surface . This localization is essential for its activity, as it facilitates the binding interactions necessary for allosteric modulation . The compound’s ability to promote TM2 rearrangement and stabilize the active conformation of the CB1 receptor further highlights the importance of its subcellular localization .
准备方法
ZCZ011 的合成涉及多个步骤,从制备核心 2-苯基吲哚结构开始。合成路线通常包括以下步骤:
吲哚核的形成: 吲哚核是通过费歇尔吲哚合成制备的,该合成涉及苯肼与醛或酮的反应。
功能化: 然后用各种取代基对吲哚核进行功能化,以获得所需的化学结构。
化学反应分析
ZCZ011 会发生几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成各种氧化产物。
还原: 还原反应可以将硝基转化为胺基。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
Neurodegenerative Diseases
ZCZ011 has shown potential in treating neurodegenerative conditions such as Huntington’s disease and HIV-1-associated neurocognitive disorder (HAND). Research indicates that this compound can modulate CB1R activity, leading to neuroprotective effects without the psychoactive side effects typically associated with direct agonists.
Case Study: NeuroHIV Model
- Objective : To assess the therapeutic potential of this compound in a mouse model of HAND.
- Methodology : Chronic treatment with this compound (10 mg/kg for 14 days) was administered to HIV-1 Tat transgenic mice.
- Findings : The treatment did not alter body mass, locomotor activity, or anxiety-like behavior. However, it improved motor coordination and recognition memory in female mice, indicating potential cognitive benefits linked to CB1R modulation .
Neuropathic Pain Management
This compound has demonstrated efficacy in alleviating neuropathic pain in various animal models. Its ability to reverse mechanical and cold allodynia without inducing cannabimimetic effects positions it as a viable option for pain management.
Case Study: Chronic Constriction Injury Model
- Objective : To evaluate the analgesic effects of this compound in a neuropathic pain model.
- Methodology : Mice subjected to chronic constriction injury received this compound (40 mg/kg).
- Findings : this compound effectively reversed pain responses without causing side effects such as catalepsy or hypothermia, showcasing its therapeutic potential for neuropathic pain relief .
作用机制
ZCZ011 通过充当 CB1R 的正向变构调节剂来发挥其作用。这意味着它增强了受体对其天然配体的反应,而不会直接激活受体本身。该化合物增加了像 CP55,940 这样的激动剂与 CB1R 的结合,并增强了花生四烯酸乙醇酰胺刺激的信号通路。 这种调节导致 β-arrestin 募集和 ERK 磷酸化增加,这对该化合物的治疗作用至关重要 .
相似化合物的比较
ZCZ011 在 CB1R 调节剂中是独一无二的,因为它具有特定的结合和调节特性。类似的化合物包括:
GAT211: 另一种 CB1R 的正向变构调节剂,在神经退行性疾病模型中显示出类似的效果.
CP55,940: CB1R 的直接激动剂,它与 this compound 不同,因为它直接激活受体,而不是调节其反应.
This compound 由于能够调节 CB1R 而不引起与 CP55,940 等直接激动剂相关的精神活性副作用而脱颖而出 .
生物活性
ZCZ011, chemically known as 2-phenyl-1H-indole, is a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1R). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, effects in various models, and relevant research findings.
This compound operates primarily as an allosteric agonist at the CB1 receptor, influencing receptor activity without directly activating the receptor in the same manner as traditional orthosteric agonists like THC. This distinction is critical as it allows this compound to modulate receptor signaling with potentially fewer side effects.
Key Mechanisms
- Allosteric Modulation : this compound enhances the binding affinity of orthosteric ligands and potentiates their signaling pathways. It has been shown to increase the binding of [^3H]CP55940 and enhance AEA (anandamide) signaling through various assays, including GTPγS binding and β-arrestin recruitment .
- Receptor Internalization : this compound induces concentration-dependent internalization of CB1 receptors, demonstrating a higher efficacy than THC in this regard .
- G Protein Activation : Although this compound is classified as a PAM, it exhibits intrinsic efficacy in certain assays, indicating its ability to activate G protein signaling pathways independently .
In Vitro Studies
In vitro studies have characterized the pharmacological profile of this compound across several experimental setups:
In Vivo Studies
This compound's effects have also been evaluated in various animal models, showcasing its therapeutic potential:
Neuropathic Pain
- In a chronic constriction injury (CCI) model, this compound significantly reversed mechanical and cold allodynia at a dose of 40 mg/kg without inducing typical cannabimimetic effects such as catalepsy or hypothermia .
Opioid Withdrawal
- A study demonstrated that this compound completely blocked naloxone-precipitated withdrawal signs in oxycodone-dependent mice. It effectively mitigated withdrawal-induced diarrhea and weight loss, suggesting its utility in treating opioid dependence .
Neurodegenerative Disorders
- Chronic administration of this compound was assessed in HIV-1 Tat transgenic mice. The treatment improved motor coordination and recognition memory specifically in female mice while showing minimal side effects on body weight and locomotor activity .
Case Studies
- Chronic Pain Management : In a controlled study involving CCI models, this compound was administered to evaluate its anti-allodynic properties. Results indicated significant pain relief without the psychoactive side effects commonly associated with cannabinoid therapies.
- Opioid Dependence Treatment : In experiments with oxycodone-dependent mice, this compound's ability to attenuate withdrawal symptoms highlights its potential as a non-addictive alternative for managing opioid withdrawal.
属性
IUPAC Name |
6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNRDBWHHFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046384 | |
Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1998197-39-9 | |
Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ZCZ011?
A1: this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.
Q2: Where does this compound bind to the CB1 receptor?
A2: Mutagenesis studies and molecular modeling have identified a specific binding site for this compound on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of this compound. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []
Q3: Have there been any attempts to improve the drug-like properties of this compound?
A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of this compound-like compounds.
Q4: What are the potential therapeutic applications of this compound being explored?
A4: Preclinical studies have shown promising results for this compound in various models, suggesting potential therapeutic applications in addressing:
- Neuropathic pain: Both this compound and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]
- HIV-associated neurocognitive disorders (HAND): Chronic this compound treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []
- Opioid withdrawal: this compound effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []
Q5: Are there any known sex-based differences in this compound's effects?
A5: Interestingly, research indicates that this compound may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic this compound administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.
Q6: Are there any analytical methods specifically developed for detecting and quantifying this compound?
A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of this compound in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring this compound concentrations. [, ]
Q7: What is the significance of studying the subjective effects of this compound?
A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While this compound does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。